GSK3532795

Description

BMS-955176 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a betulin-derived HIV maturation inhibito

Properties

IUPAC Name |

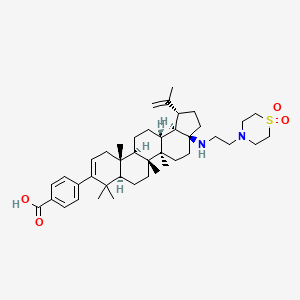

4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMUFNNPLXHNKA-ZTESCHFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336145 | |

| Record name | BMS-955176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392312-45-6 | |

| Record name | BMS-955176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-955176 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-955176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-955176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK3532795

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor.[1][2] This class of antiretroviral drugs presents a novel mechanism of action, targeting the final stages of the viral life cycle.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary mechanism of action of this compound is the inhibition of the HIV-1 Gag polyprotein processing, a critical step in the formation of mature, infectious virions.[1][3] Specifically, this compound targets and blocks the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][4] This cleavage is the final and rate-limiting step in the maturation process, which is mediated by the viral protease.[4]

By inhibiting this crucial cleavage, this compound induces the production of immature, non-infectious viral particles.[3] These particles are unable to form the condensed conical core characteristic of mature virions, rendering them incapable of infecting new cells.[4]

This compound demonstrated potent antiviral activity against both subtype B and subtype C HIV-1 and was generally well tolerated in clinical trials.[3] However, its development was discontinued due to gastrointestinal intolerability and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone it was combined with.[4]

Signaling Pathway and Molecular Interaction

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the matrix (MA), capsid (CA or p24), and nucleocapsid (NC) proteins, as well as smaller peptides like SP1 and SP2. The ordered cleavage of Gag is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one.

This compound is thought to bind within a six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This binding stabilizes the CA/SP1 six-helix bundle, which in turn reduces the ability of the HIV protease to access and cleave the peptide bond between CA and SP1.[4] This stabilization and subsequent inhibition of cleavage disrupt the maturation process.[4]

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy, safety, and in vitro activity of this compound.

Table 1: Efficacy of this compound in Treatment-Naïve HIV-1-Infected Adults (Phase IIb, Week 24) [1][2]

| Treatment Group (in combination with TDF/FTC) | Proportion of Patients with HIV-1 RNA < 40 copies/mL |

| This compound 60 mg QD | 76% |

| This compound 120 mg QD | 83% |

| This compound 180 mg QD | 80% |

| Efavirenz (EFV) 600 mg QD | 77% |

Table 2: Adverse Events of Interest (Phase IIb, Week 24) [1][2]

| Adverse Event | This compound (all doses) | Efavirenz (EFV) |

| Serious Adverse Events | 5% | 9% |

| Adverse Events Leading to Discontinuation | 5% | 17% |

| Gastrointestinal Adverse Events | 3-4 fold higher than EFV | - |

Table 3: In Vitro Activity of this compound [5]

| HIV-1 Strain | EC50 (nM) |

| Wild-Type (WT) | 1.9 |

| WT (in human serum) | 10.2 |

| V370A Mutant | 2.7 |

| ΔV370 Mutant | 13 |

Experimental Protocols

In Vitro Selection of this compound-Resistant Virus

Two primary methods were utilized for the in vitro selection of HIV-1 variants with reduced susceptibility to this compound.[4]

1. Low Concentration Selection:

-

Cell Line: MT-2 cells.

-

Virus: NL4-3 Gag P373S virus.

-

Protocol:

-

Infect 2 x 10^6 MT-2 cells with the virus at a multiplicity of infection (MOI) of 0.005.

-

Culture the infected cells at a density of 2 x 10^5 cells/mL in the presence of this compound at 1x or 2x the EC50 for the starting virus.

-

Monitor the culture for 100% cytopathic effect (CPE).

-

At the end of each passage (upon observing 100% CPE), transfer 25 µL of the culture supernatant to a fresh cell culture (10 mL, 2 x 10^5 cells/mL) with a 2-fold increased concentration of this compound.

-

Continue passaging until compound cytotoxicity is observed (terminated after passage 8 in the cited study).

-

A no-drug control is passaged in parallel.

-

2. High Concentration Selection:

-

Cell Line: Not explicitly stated, but likely MT-2 cells as in the low concentration protocol.

-

Virus: Not explicitly stated.

-

Protocol:

-

Perform virus breakthrough experiments in the presence of a fixed high concentration of this compound (30 x EC50).

-

Initiate infections at both low (0.005) and high (0.05) MOI.

-

Every 3-4 days, split the cultures 1:3 into fresh media containing the same concentration of the compound.

-

A no-drug control is cultured in parallel.

-

Virus breakthrough is defined as the observation of 100% CPE.

-

Caption: In vitro resistance selection experimental workflow.

PhenoSense™ Gag/PR Assay

The PhenoSense™ Gag/PR assay (Monogram Biosciences) is a phenotypic assay used to measure the susceptibility of HIV-1 to antiretroviral drugs, including maturation inhibitors. While a detailed proprietary protocol is not publicly available, the general steps are as follows:

-

Viral RNA Isolation and Amplification: Gag and protease (PR) coding regions are amplified from patient-derived HIV-1 RNA using reverse transcription-polymerase chain reaction (RT-PCR).

-

Recombinant Virus Construction: The amplified Gag-PR sequences are inserted into a proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain. This vector also contains a reporter gene, such as luciferase.

-

Virus Production: The recombinant vector is transfected into host cells to produce infectious virus particles that contain the patient-derived Gag-PR sequences.

-

Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).

-

Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

-

IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-change in IC50 for the patient-derived virus is determined by comparing its IC50 to that of a wild-type reference virus.

Conclusion

This compound is a potent, second-generation HIV-1 maturation inhibitor that acts by specifically blocking the cleavage of the Gag polyprotein between the p24 capsid and SP1. This inhibition leads to the production of non-infectious virions. While its clinical development was halted, the study of this compound has provided valuable insights into the HIV-1 maturation process and has paved the way for the development of other maturation inhibitors. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the field of HIV-1 drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hanc.info [hanc.info]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Development of GSK3532795

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Targeting HIV-1 Maturation

The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of infectious viral particles.[3] This process involves the viral protease cleaving the Gag polyprotein at specific sites, leading to a structural rearrangement and the formation of the mature viral core.[4] this compound specifically targets and inhibits the final cleavage event in Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By blocking this cleavage, this compound prevents the proper maturation of the virion, resulting in the production of immature, non-infectious virus particles.[5][6]

The binding of this compound is thought to stabilize the six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against various strains of HIV-1 in vitro. The following table summarizes its 50% effective concentration (EC50) values against wild-type and mutant HIV-1 variants.

| HIV-1 Strain | EC50 (nM) |

| Wild-Type (WT) | 1.9[7][8] |

| Wild-Type (in human serum) | 10.2[7][8] |

| V370A Mutant | 2.7[7][8] |

| ΔV370 Mutant | 13[7][8] |

Clinical Development: Phase II Studies

This compound has been evaluated in Phase II clinical trials to assess its safety, efficacy, and dose-response in treatment-naive HIV-1 infected adults.

This study evaluated this compound as monotherapy and in combination with atazanavir (ATV) with or without ritonavir (RTV).[5] The key findings are summarized below:

| Treatment Group | Duration | Median HIV-1 RNA Decline (log10 copies/mL) |

| This compound Monotherapy (≥40 mg) | Day 11 | >1.0[5][9] |

| This compound + ATV ± RTV | Day 29 | >1.0[5][9] |

| This compound Monotherapy (40 mg) in Subtype C | Day 11 | >1.0[9] |

| This compound Monotherapy (120 mg) in Subtype C | Day 11 | >1.0[9] |

The study concluded that this compound demonstrated potent antiviral activity and was generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of this compound (in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1] The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at Week 24.[1]

| Treatment Arm | HIV-1 RNA <40 copies/mL at Week 24 (mITT) |

| This compound (60 mg) + TDF/FTC | 76-83%[1][4] |

| This compound (120 mg) + TDF/FTC | 76-83%[1][4] |

| This compound (180 mg) + TDF/FTC | 76-83%[1][4] |

| Efavirenz (600 mg) + TDF/FTC | 77%[1][4] |

Safety and Tolerability from Phase IIb Study [1][4][10]

| Adverse Event Category | This compound | Efavirenz |

| Serious Adverse Events | 5% | 9% |

| Adverse Events Leading to Discontinuation | 5% | 17% |

| Gastrointestinal Adverse Events | 3-4 fold higher than EFV | - |

Although this compound showed comparable efficacy to efavirenz, it was associated with a higher rate of gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone, which led to the discontinuation of its development.[1][2]

Resistance Profile

Resistance to this compound has been characterized through in vitro selection studies.[3][11] These studies identified key amino acid substitutions in the Gag polyprotein that reduce the susceptibility to the inhibitor.

Key Resistance-Associated Substitutions: [3][11][12][13][14]

-

Primary Substitutions: A364V, V362I

-

Secondary Substitutions:

-

Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, I333V, V370A/M

-

Viral protease: R41G (occurred with V362I)

-

Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

-

The H219Q substitution was found to increase viral replication capacity and reduce the susceptibility of poorly growing viruses.[3][14]

Experimental Protocols

This assay is used to determine the in vitro efficacy of this compound against HIV-1.

-

Cell Culture: MT-2 cells are used for the assay.

-

Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.

-

Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of this compound. The final cell density is 10,000 cells per well.

-

Incubation: The plates are incubated for 4-5 days.

-

Quantification of Viral Yield: Virus production is quantified by measuring either cell-free reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cell-associated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to this compound.

-

Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the presence of this compound at a starting concentration of 1x or 2x the EC50.

-

Serial Passage: The infected cells are monitored for cytopathic effect (CPE). Once significant CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.

-

Dose Escalation: With each subsequent passage, the concentration of this compound is doubled.

-

Control: A parallel culture of infected MT-2 cells is passaged without the drug to serve as a control.

-

Genotypic Analysis: At various passages, viral RNA is extracted, and the Gag gene is sequenced to identify amino acid substitutions.

Visualizations

Caption: HIV-1 Maturation Pathway and the inhibitory action of this compound.

References

- 1. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of this compound (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial | PLOS One [journals.plos.org]

- 11. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]

- 12. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 13. researchgate.net [researchgate.net]

- 14. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK3532795: A Technical Guide to a Second-Generation HIV-1 Maturation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a significant advancement in the exploration of novel antiretroviral therapeutic targets. Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, this compound disrupts the final stage of the viral lifecycle: maturation. This process is essential for the formation of infectious viral particles. This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary target of this compound is the HIV-1 Gag polyprotein. During the late stages of the viral replication cycle, Gag polyproteins are trafficked to the host cell membrane, where they assemble into immature, non-infectious virions that bud from the cell. For the virion to become infectious, the Gag polyprotein must be systematically cleaved by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

This compound specifically inhibits the final cleavage event in this cascade: the separation of the capsid protein (CA, or p24) from spacer peptide 1 (SP1).[1][2] By binding to a specific site on the Gag polyprotein, this compound stabilizes the CA-SP1 junction, preventing its recognition and cleavage by the viral protease.[3] This disruption of the ordered Gag processing cascade results in the production of aberrant, immature virions with defective cores that are non-infectious.[2][4] Time-of-addition studies have confirmed that this compound acts late in the viral life cycle, consistent with a maturation inhibitor.[3]

dot

Caption: Mechanism of HIV-1 Maturation Inhibition by this compound.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates, including those with resistance to other classes of antiretroviral drugs. As a second-generation maturation inhibitor, it was specifically designed to be effective against viral strains with Gag polymorphisms that conferred resistance to the first-generation inhibitor, bevirimat.

| HIV-1 Strain/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (WT) Laboratory Strains | |||

| NL4-3 (subtype B) | 0.7 - 11 | 1.0 | [3] |

| Bal (subtype B, CCR5-tropic) | 0.7 | 1.0 | [3] |

| MJ4 (subtype C) | 3 | ~1.0 | [3] |

| Library of Subtype B Clinical Isolates | |||

| Median EC50 in PBMCs | 21 | N/A | [1][5] |

| Mean EC50 against gag/pr recombinant viruses | 3.9 ± 3.4 | N/A | [1] |

| Bevirimat-Resistant Gag Polymorphisms | |||

| V370A | 2.7 | ~0.7 | [6] |

| ΔV370 | 13 | ~3.3 | [6] |

| Effect of Human Serum | |||

| 40% Human Serum + 27 mg/ml HSA | 5.4-fold increase | N/A | [1] |

Clinical Efficacy (Phase IIb Study 205891/AI468038)

A Phase IIb, randomized, active-controlled, double-blind study evaluated the efficacy and safety of this compound in treatment-naive HIV-1-infected adults. Participants received this compound at doses of 60 mg, 120 mg, or 180 mg once daily, or efavirenz (EFV) 600 mg once daily, each in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).[7][8]

| Treatment Arm | Virologic Response (HIV-1 RNA <40 copies/mL) at Week 24 | Reference |

| This compound 60 mg + TDF/FTC | 76% | [7][8] |

| This compound 120 mg + TDF/FTC | 83% | [7][8] |

| This compound 180 mg + TDF/FTC | 81% | [7][8] |

| Efavirenz 600 mg + TDF/FTC | 77% | [7][8] |

Despite comparable efficacy to efavirenz, the development of this compound was discontinued due to higher rates of gastrointestinal adverse events and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone.[8][9]

Pharmacokinetic Parameters (Phase IIa Study AI468002)

In a Phase IIa dose-ranging study, the pharmacokinetic properties of this compound were evaluated in HIV-1 infected subjects. The following table summarizes key parameters after once-daily oral administration. Exposure increased in a less than dose-proportional manner.

| Dose (mg) | Cmax (ng/mL) | AUC(TAU) (ng*h/mL) | T1/2 (h) | Reference |

| 40 | 1150 | 18500 | 45.4 | [1] |

| 80 | 1620 | 27100 | 44.2 | [1] |

| 120 | 1660 | 27700 | 44.5 | [1] |

Resistance Profile

Resistance to this compound has been characterized through both in vitro selection studies and analysis of viral isolates from clinical trial participants. The primary resistance-associated mutations are located in the Gag polyprotein, near the CA-SP1 cleavage site.

The two key substitutions that confer reduced susceptibility to this compound are A364V and V362I in the Gag sequence.[10][11] The V362I mutation often requires the presence of secondary mutations to significantly reduce susceptibility.[10][11]

Experimental Protocols

Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method for determining the in vitro antiviral activity of this compound against HIV-1 in primary human PBMCs.

dot

Caption: Workflow for HIV-1 Antiviral Susceptibility Assay in PBMCs.

Methodology:

-

PBMC Isolation and Stimulation: Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. Wash the isolated cells and stimulate them with phytohemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

-

Infection: Infect the PHA-stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Assay Setup: Plate the infected PBMCs in a 96-well plate. Add the serially diluted this compound to the wells in triplicate. Include control wells with no drug (virus control) and uninfected cells (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Readout: After the incubation period, collect the culture supernatants and measure the extent of viral replication. This is typically done by quantifying the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase (RT) activity.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Resistant HIV-1

This protocol describes a general method for selecting for HIV-1 variants with reduced susceptibility to this compound in cell culture.

Methodology:

-

Initial Infection: Infect a permissive T-cell line (e.g., MT-2 or Jurkat cells) or stimulated PBMCs with a wild-type HIV-1 strain at a low MOI.

-

Drug Pressure: Culture the infected cells in the presence of a low concentration of this compound (typically at or slightly above the EC50).

-

Virus Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 production). When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.

-

Dose Escalation: Use the harvested virus to infect fresh cells, and culture them in the presence of a higher concentration of this compound (e.g., a 2-fold increase).

-

Repeat Passages: Repeat the process of virus passage and dose escalation for multiple rounds.

-

Isolation and Characterization of Resistant Virus: Once a viral strain that can replicate in the presence of high concentrations of this compound is obtained, isolate the viral RNA.

-

Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag gene. Sequence the amplified DNA to identify mutations that have arisen during the selection process.

-

Phenotypic Analysis: Characterize the phenotype of the selected virus by performing an antiviral susceptibility assay to determine its EC50 for this compound and compare it to that of the parental wild-type virus.

Western Blot Analysis of Gag Processing

This method is used to directly visualize the effect of this compound on the cleavage of the Gag polyprotein.

Methodology:

-

Cell Culture and Treatment: Culture HIV-1 infected cells (or cells transfected with an HIV-1 proviral DNA clone) in the presence of varying concentrations of this compound.

-

Virion and Cell Lysate Preparation: After a suitable incubation period (e.g., 48 hours), harvest the cell culture supernatant and pellet the virions by ultracentrifugation. Lyse the cells to obtain cell-associated proteins.

-

Protein Quantification: Determine the protein concentration of the cell and virion lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). This antibody will detect the full-length Gag precursor (Pr55), the CA-SP1 cleavage intermediate (p25), and the mature CA protein (p24).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the banding patterns in the lanes corresponding to different concentrations of this compound. An accumulation of the p25 band and a corresponding decrease in the p24 band with increasing drug concentration indicates inhibition of CA-SP1 cleavage.

Conclusion

This compound is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action that targets the final stages of viral assembly. It exhibits broad antiviral activity, including against strains with polymorphisms that confer resistance to earlier maturation inhibitors. While its clinical development was halted due to tolerability and the emergence of NRTI resistance, the study of this compound has provided invaluable insights into the HIV-1 maturation process and has validated Gag as a viable and important target for antiretroviral drug development. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of HIV-1 virology and antiviral drug discovery.

References

- 1. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic Studies and Modeling Reveal the Origin of Differential Inhibition of Gag Polymorphic Viruses by HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

GSK3532795: A Technical Overview of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2] This technical guide provides a comprehensive overview of the known antiviral activity spectrum of this compound, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. The available data robustly supports its role as a powerful agent against Human Immunodeficiency Virus Type 1 (HIV-1), including various subtypes and drug-resistant strains.

Core Mechanism of Action

This compound targets the final step in the maturation of HIV-1.[1][2] Specifically, it inhibits the proteolytic cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.

Antiviral Activity Spectrum

The antiviral activity of this compound has been extensively studied against HIV-1. However, there is a notable lack of publicly available data on its activity against other viruses, both RNA and DNA viruses. Therefore, the current known spectrum of activity for this compound is specific to HIV-1.

In Vitro Anti-HIV-1 Activity

This compound has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes, including B and C.[1][2] It also retains activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4]

The following table summarizes the quantitative in vitro antiviral activity of this compound against various HIV-1 strains.

| Virus Strain/Subtype | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| HIV-1 Subtype B (Wild-Type) | MT-2 | CPE Reduction | 0.34 | - | >100 | >294,117 | [1] |

| HIV-1 Subtype C (Wild-Type) | MT-2 | CPE Reduction | 0.45 | - | >100 | >222,222 | [1] |

| HIV-1 (Bevirimat-resistant) | MT-2 | CPE Reduction | 0.8 - 4.6 | - | >100 | >21,739 - >125,000 | [1] |

| HIV-1 (PI-resistant clinical isolates) | - | PhenoSense Gag/PR | - | FC-IC50 range 0.16-0.68* | - | - | [4][5] |

*Fold-change in IC50 relative to wild-type virus.

Experimental Protocols

The evaluation of the antiviral activity of this compound has been conducted using various in vitro assays. The following is a generalized description of a common experimental workflow for determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) reduction assay.

Generalized Experimental Workflow for CPE Reduction Assay

Detailed Methodologies:

-

Cell Lines: Commonly used cell lines for HIV-1 antiviral assays include MT-2 cells, which are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.[6]

-

Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) as well as clinical isolates from different subtypes are used to assess the breadth of activity.

-

Compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations.

-

Infection and Incubation: Cells are infected with a multiplicity of infection (MOI) that is optimized to cause significant CPE in the virus control wells within the incubation period. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Measurement of Antiviral Activity: The extent of CPE is quantified by various methods. A common method is the use of a colorimetric assay that measures the metabolic activity of viable cells (e.g., MTS assay). The absorbance is read using a plate reader, and the results are used to calculate the percentage of CPE inhibition at each drug concentration.

-

Cytotoxicity Assessment: In parallel, the 50% cytotoxic concentration (CC50) of the compound is determined by treating uninfected cells with the same serial dilutions of the drug. This is crucial for calculating the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Resistance Profile

Resistance to this compound has been studied in vitro and in clinical trials.[3] Mutations in the Gag polyprotein, particularly at or near the CA-SP1 cleavage site, can confer reduced susceptibility to the drug.[3] Key mutations associated with resistance include substitutions at amino acid positions V362 and A364 in the Gag protein.[3]

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor with a well-defined mechanism of action. Its antiviral activity is robust against a wide range of HIV-1 subtypes, including those with resistance to other antiretroviral agents. While the current body of evidence strongly supports its anti-HIV-1 efficacy, its activity spectrum against other viral pathogens remains to be elucidated. Further research is warranted to explore the potential broader antiviral applications of this compound.

References

- 1. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of GSK3532795 Interaction with the HIV-1 Capsid-Spacer Peptide 1 (CA-SP1)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that targets the final stages of viral assembly.[1][2] This document provides a detailed overview of the structural and molecular basis of this compound's interaction with its target, the junction between the capsid (CA) and spacer peptide 1 (SP1) of the Gag polyprotein. By stabilizing the immature Gag lattice, this compound prevents the proteolytic cleavage necessary for the formation of a mature, infectious virion.[3][4] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental pathways to provide a comprehensive resource for researchers in the field of HIV-1 drug development. Despite its clinical development being discontinued due to adverse gastrointestinal events and the emergence of resistance, the study of this compound provides valuable insights for the continued development of maturation inhibitors.[3][5]

Mechanism of Action

This compound exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. The HIV-1 Gag polyprotein is processed by the viral protease at several sites to release individual proteins that form the mature virus core.[6] The final and critical cleavage event occurs between the C-terminal domain of the capsid protein (CA) and spacer peptide 1 (SP1).[6] This cleavage triggers a conformational rearrangement of the Gag lattice, leading to the formation of the characteristic conical core of the infectious virus.[3]

This compound is a maturation inhibitor that binds to and stabilizes the immature, hexameric assembly of the CA-SP1 region.[3][4] This stabilization prevents the CA-SP1 junction from adopting the necessary conformation for recognition and cleavage by the HIV-1 protease.[7] As a result, the virus particles are released in an immature, non-infectious state.[6]

The proposed binding site of this compound is within the six-helix bundle formed by the C-terminal residues of the CA C-terminal domain and a portion of the SP1 region in the immature Gag hexamer.[1][6] The molecule is thought to interact with key residues within this bundle, with its carboxylate moiety potentially forming favorable salt bridge interactions with a ring of six lysine residues (K359) and its isoprenyl group making hydrophobic contacts.[1]

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | EC50 (nM) | Fold Change in IC50 (FC-IC50) | Reference |

| HIV-1 Wild-Type | 1.9 - 3.9 | - | [2][8] |

| HIV-1 Wild-Type (in human serum) | 10.2 | - | [8] |

| HIV-1 V370A Mutant | 2.7 | - | [8] |

| HIV-1 ΔV370 Mutant | 13 | - | [8] |

| Viruses with no Gag polymorphisms (median) | - | 0.9 | [1] |

| Viruses with single Gag polymorphisms (median) | - | ~2.7 | [1] |

| Viruses with ≥2 Gag polymorphisms (range) | - | 1.53 to >632 | [1] |

| A364V site-directed mutant | - | 835 | [1][2] |

| V362I/V370A combination mutant | - | 208 | [1] |

Table 2: Clinical Efficacy of this compound in Treatment-Naive HIV-1 Infected Adults (Phase IIb, Week 24)

| Treatment Arm (in combination with TDF/FTC) | Proportion of Participants with HIV-1 RNA <40 copies/mL | Reference |

| This compound 60 mg QD | 76% | [5] |

| This compound 120 mg QD | 83% | [5] |

| This compound 180 mg QD | 80% | [5] |

| Efavirenz (EFV) 600 mg QD | 77% | [5] |

Experimental Protocols

In Vitro Resistance Selection

To identify mutations conferring resistance to this compound, in vitro selection studies were performed. These experiments involved two primary methods:

-

Serial Passage at Increasing Concentrations: HIV-1 was cultured in the presence of sub-optimal concentrations of this compound. The concentration of the compound was gradually increased in subsequent passages as the virus adapted.[2]

-

Passage at a High Fixed Dose: Virus was passaged at a high, fixed concentration of this compound (e.g., 30x EC50).[2] Virus breakthrough was monitored by observing the cytopathic effect (CPE).[2]

Upon the emergence of resistant virus, the Gag gene was sequenced to identify mutations responsible for the reduced susceptibility.[2]

Phenotypic Susceptibility Assays

The susceptibility of different HIV-1 strains (including site-directed mutants and clinical isolates) to this compound was determined using phenotypic assays. This involved infecting cells with recombinant viruses containing different Gag sequences in the presence of varying concentrations of the inhibitor. The EC50 (the concentration of the drug that inhibits 50% of viral replication) was then calculated.[1]

Structural Modeling

A structural model of the CA-SP1/GSK3532795 complex was generated based on a cryo-electron microscopy (cryo-EM) structure of the immature CA-SP1 hexamer.[6] this compound was manually docked into the central six-helix bundle of the CA-SP1 hexamer model. The orientation was guided by the proposed binding mode of the first-generation maturation inhibitor, bevirimat.[1][6] The model suggests key hydrophobic and electrostatic interactions between the inhibitor and residues within the binding pocket.[1]

Visualizations

Signaling and Processing Pathways

Caption: HIV-1 Gag processing pathway and the inhibitory mechanism of this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound's activity and resistance profile.

Logical Relationship of Interaction

Caption: Logical flow of this compound's interaction with CA-SP1 to block maturation.

Resistance Profile

Resistance to this compound primarily maps to amino acid substitutions near the CA-SP1 junction.[2] The most significant mutations identified through in vitro studies are A364V and V362I.[1][2] While the A364V substitution alone confers a high level of resistance, the V362I mutation requires the presence of secondary substitutions, such as V370A, to significantly reduce susceptibility.[1][2] These residues are located within or near the six-helix bundle, the proposed binding site of the inhibitor.[9] The mechanism of resistance is thought to involve destabilization of the CA-SP1 assembly to counteract the stabilizing effect of the bound inhibitor.[9]

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor that targets the critical CA-SP1 cleavage step in viral assembly. Its mechanism of action, involving the stabilization of the immature Gag hexamer, has been elucidated through a combination of in vitro resistance studies, phenotypic assays, and structural modeling based on cryo-EM data. While its clinical development was halted, the extensive research on this compound provides a robust framework for the design and development of future maturation inhibitors. The detailed understanding of its interaction with the CA-SP1 target and the mechanisms of resistance are invaluable for creating next-generation antiretroviral agents that can overcome existing limitations.

References

- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]

- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scite.ai [scite.ai]

The Impact of GSK3532795 on HIV-1 Virion Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795 is a second-generation HIV-1 maturation inhibitor that potently disrupts the final stages of the viral life cycle. By specifically targeting the cleavage of the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1), this compound prevents the formation of a mature, infectious virion. This guide provides an in-depth technical overview of the effects of this compound on HIV-1 virion morphology, detailing the underlying molecular mechanisms and the experimental protocols used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of HIV-1 drug development.

Introduction to HIV-1 Maturation and the Mechanism of Action of this compound

HIV-1 maturation is a critical process that occurs after the budding of a newly formed, immature virion from an infected host cell. This process involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. The sequential cleavage of Gag results in the release of matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2. This proteolytic cascade triggers a dramatic morphological rearrangement within the virion, leading to the formation of a condensed, conical core that encapsidates the viral RNA genome and is essential for infectivity.

This compound is a maturation inhibitor that specifically blocks the final and rate-limiting step of Gag processing: the cleavage between CA and SP1. By binding to the CA-SP1 substrate, this compound restricts the access of HIV-1 protease to the cleavage site. This inhibition results in the production of virions that are morphologically immature and non-infectious. These aberrant particles lack the characteristic conical core and instead retain a partial, unprocessed Gag shell beneath the viral envelope.

Quantitative Analysis of Virion Morphology

While specific quantitative data for this compound's direct impact on virion morphology remains a subject of ongoing research, the effects of maturation inhibitors as a class are well-documented. The primary morphological consequence is the failure of the viral core to condense into its mature, conical form. The following table summarizes the expected quantitative differences between untreated (wild-type) and maturation inhibitor-treated HIV-1 virions based on studies of similar compounds.

| Morphological Parameter | Untreated (Wild-Type) HIV-1 Virions | Maturation Inhibitor-Treated HIV-1 Virions |

| Virion Diameter | ~100-150 nm | ~100-150 nm (largely unaffected) |

| Core Morphology | Predominantly conical or tubular | Aberrant; lacking a defined conical core |

| Core Condensation | High; electron-dense core | Low to none; diffuse internal structure |

| Gag Shell | Absent in mature virions | Partial, immature Gag lattice present beneath the envelope |

| CA-SP1/CA Ratio | Low (majority is mature CA) | High (accumulation of unprocessed CA-SP1) |

Experimental Protocols

Cryo-Electron Tomography (Cryo-ET) for Virion Morphology Analysis

Cryo-ET is a powerful technique for visualizing the three-dimensional structure of viruses in a near-native state.

Protocol:

-

Virus Production and Purification:

-

Culture HIV-1 producing cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid) in the presence of a desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Harvest the virus-containing supernatant and clarify by low-speed centrifugation to remove cellular debris.

-

Concentrate the virions by ultracentrifugation through a sucrose cushion.

-

Resuspend the viral pellet in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Sample Preparation for Cryo-ET:

-

Mix the purified virus suspension with gold fiducial markers (for alignment).

-

Apply a small volume (3-4 µL) of the mixture to a glow-discharged electron microscopy grid.

-

Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane using a vitrification device.

-

-

Data Collection:

-

Transfer the frozen grid to a cryo-transmission electron microscope.

-

Collect a series of tilted images (typically from -60° to +60° in 1-2° increments) at a low electron dose to minimize radiation damage.

-

-

Image Processing and Reconstruction:

-

Align the tilted images using the gold fiducials.

-

Reconstruct three-dimensional tomograms of individual virions.

-

Analyze the tomograms to assess virion morphology, including the presence and structure of the core and the Gag lattice.

-

Western Blot Analysis of Gag Processing

Western blotting is used to detect and quantify the accumulation of the unprocessed CA-SP1 Gag precursor in virions produced in the presence of this compound.

Protocol:

-

Virus Production and Lysis:

-

Produce virions as described in the Cryo-ET protocol.

-

Pellet the virions by ultracentrifugation.

-

Lyse the viral pellets in a lysis buffer containing a denaturing agent (e.g., SDS) and a reducing agent (e.g., DTT or β-mercaptoethanol).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the viral proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the HIV-1 CA protein (p24).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the light signal using a CCD camera or X-ray film. The intensity of the bands corresponding to mature CA (p24) and the unprocessed CA-SP1 precursor can be quantified using densitometry software.

-

Viral Infectivity Assay

This assay measures the impact of this compound on the production of infectious virus particles.

Protocol:

-

Virus Production:

-

Culture HIV-1 producing cells in the presence of serial dilutions of this compound.

-

Harvest the virus-containing supernatant.

-

-

Infection of Target Cells:

-

Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Infect the target cells with the virus produced in the presence of varying concentrations of this compound.

-

-

Quantification of Infectivity:

-

After a set incubation period (e.g., 48 hours), lyse the target cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Calculate the 50% effective concentration (EC50) of this compound, which is the concentration at which viral infectivity is reduced by 50%.

-

Visualizing the Impact of this compound

Signaling Pathway of HIV-1 Gag Processing

Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Virion Morphology

The Preclinical Pharmacokinetic Profile of GSK3532795: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, also known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated a broad spectrum of antiviral activity.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in various animal models. The information presented herein is intended to support further research and development efforts by providing a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.

Mechanism of Action

This compound targets the final and rate-determining cleavage step in the processing of the HIV-1 Gag polyprotein.[1] Specifically, it binds to the substrate of the viral protease, the junction between the capsid (CA) and spacer peptide 1 (SP1), thereby preventing the protease from accessing and cleaving this site.[1] This inhibition of CA-SP1 cleavage disrupts the formation of the mature HIV-1 capsid, leading to the production of non-infectious virions with defects in the uncoating process following viral entry.[1]

References

Methodological & Application

Application Notes and Protocols for GSK3532795 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GSK3532795, a second-generation HIV-1 maturation inhibitor, in a cell culture setting. Detailed protocols for assessing its antiviral activity, cellular viability, and pro-apoptotic effects are included, alongside essential data and visualizations to guide your research.

Mechanism of Action

This compound is an antiviral compound that specifically targets the late stages of the HIV-1 life cycle.[1] Its mechanism of action is centered on the inhibition of the final proteolytic cleavage of the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This cleavage event is critical for the morphological rearrangement of the virion into a mature, infectious particle. By blocking this step, this compound leads to the production of immature, non-infectious viral particles.[1]

Below is a diagram illustrating the HIV-1 Gag processing pathway and the inhibitory action of this compound.

Caption: HIV-1 Gag processing and the inhibitory effect of this compound.

Quantitative Data: Antiviral Activity

The antiviral potency of this compound has been evaluated in various in vitro settings. The following tables summarize key quantitative data regarding its efficacy against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Efficacy of this compound

| Virus Type | Assay System | IC50 / EC50 (nM) | Reference |

|---|---|---|---|

| HIV-1 Subtype B (Wild-Type) | Recombinant Virus Library | 3.9 ± 3.4 | [3] |

| HIV-1 Subtype B (Clinical Isolates) | PBMCs | 21 (median) | [3] |

| HIV-1 Subtype B and C (Resistant Polymorphisms) | Chimeric Virus Library | 33 (protein-binding adjusted EC90) |[3] |

Table 2: Activity of this compound against Protease Inhibitor-Resistant Isolates

| Isolate Type | Assay | Fold-Change in IC50 (Range) | Conclusion |

|---|---|---|---|

| Highly PI-Resistant Viruses | PhenoSense Gag/PR or in-house assays | 0.16 - 0.68 | Sensitive to this compound |

| Longitudinal Isolates (Post-PI Treatment) | PhenoSense Gag/PR or in-house assays | 0.05 - 27.4 (median 0.83-1.5) | Maintained activity against most PI-resistant isolates |

Experimental Protocols

The following protocols are foundational for evaluating the effects of this compound in a cell culture environment. They include a general workflow, a cell viability assay, and an apoptosis assay.

General Experimental Workflow

This diagram outlines a typical workflow for assessing the impact of this compound on cultured cells.

Caption: General workflow for in vitro cell-based assays with this compound.

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells. It is a rapid and sensitive method to assess the cytotoxic effects of this compound.

Materials:

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

-

Mammalian cells in culture.

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Include wells with medium only for background measurements. Allow cells to attach and recover for 18-24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the experimental wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[4]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

-

-

Signal Stabilization and Measurement:

Protocol 2: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Materials:

-

Cells cultured in appropriate flasks or plates.

-

This compound stock solution.

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to attach overnight.[5] Treat the cells with the desired concentrations of this compound and appropriate controls. Incubate for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect the culture supernatant, which may contain floating apoptotic cells.

-

Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper.

-

Combine the detached cells with their corresponding supernatant.

-

-

Staining:

-

Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes) and discard the supernatant.[6]

-

Wash the cells once with cold PBS and once with 1X Binding Buffer.[6]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1-5 x 10^6 cells/mL.[6]

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide solution.[5][6]

-

Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[6]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

-

Analyze the samples immediately by flow cytometry.[2] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[2]

-

Protocol 3: General Maintenance and Passaging of Adherent Cell Lines

Consistent and proper cell culture technique is critical for reproducible results.

Materials:

-

Complete growth medium (specific to the cell line).

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Trypsin-EDTA solution.

-

Sterile culture flasks, plates, and pipettes.

-

Incubator (37°C, 5% CO2, humidified).

Procedure for Passaging:

-

Observation: Visually inspect the cells under a microscope to check for confluence (ideally 70-80%) and signs of contamination.

-

Aspirate Medium: Aseptically remove the culture medium from the flask.

-

Wash: Gently rinse the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

-

Dissociation: Add a small volume of pre-warmed Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T75 flask). Incubate at 37°C for 2-5 minutes, or until cells begin to detach.

-

Neutralization: Add a larger volume of complete growth medium (containing serum) to the flask to inactivate the trypsin. Gently pipette the solution over the cell layer to dislodge all cells.

-

Cell Collection and Counting: Transfer the cell suspension to a sterile conical tube. If necessary, perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

-

Reseeding: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.[7]

-

Dilution: Dilute the cell suspension to the desired seeding density and dispense it into new, labeled culture flasks.

-

Incubation: Return the new flasks to the incubator to allow the cells to attach and grow.

References

- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Cell culture and maintenance protocol | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Utilization of GSK3532795 in HIV-1 Replication Assays

Abstract

This compound, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2] This compound targets the final stages of the viral lifecycle, preventing the formation of mature, infectious virions. This application note provides detailed protocols for utilizing this compound in standard HIV-1 replication assays, outlines its mechanism of action, presents key quantitative data, and includes diagrams to illustrate experimental workflows and biological pathways.

Mechanism of Action

This compound functions by specifically inhibiting the final step of Gag polyprotein processing. The HIV-1 Gag polyprotein must be cleaved by the viral protease at several sites to produce the structural proteins required for a mature viral core. This compound blocks the cleavage at the junction between the capsid protein (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition results in the assembly and release of immature, non-infectious viral particles with defective cores, thereby halting the spread of the virus.

References

Application Notes and Protocols: GSK3532795 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of GSK3532795 solutions to ensure compound integrity and experimental reproducibility.

Introduction

This compound is a second-generation HIV-1 maturation inhibitor. Proper handling, solution preparation, and storage are critical for maintaining its biological activity and ensuring the accuracy of experimental results. This document outlines the recommended procedures for dissolving and storing this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and storage conditions.

| Parameter | Value | Solvent/Condition | Source |

| Solubility | Soluble | Dimethyl Sulfoxide (DMSO) | GlpBio |

| 10 mM | Dimethyl Sulfoxide (DMSO) | Probechem | |

| Storage (Lyophilized) | -20°C | Desiccated | AdooQ® Bioscience |

| 3 years | -20°C | MedChemExpress | |

| Storage (In Solution) | ≤ 1 month | -20°C | AdooQ® Bioscience |

| ≤ 6 months | -80°C | MedChemExpress | |

| Several months | Below -20°C | GlpBio |

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions.

Materials

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or incubator set to 37°C

-

Ultrasonic bath

Protocol for Reconstituting this compound

This protocol is designed to prepare a concentrated stock solution of this compound in DMSO.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: To aid dissolution, cap the vial tightly and vortex gently.

-

Enhanced Solubilization (if necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.

Caption: Workflow for this compound solution preparation and storage.

Signaling Pathway Context

This compound is an HIV-1 maturation inhibitor. It targets the Gag polyprotein, specifically the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). By blocking this cleavage, the virus cannot form a mature, infectious core.

References

Determining the In Vitro EC50 of GSK3532795 Against HIV-1

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2] It exerts its antiviral activity by targeting the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid protein (p24) and the spacer peptide 1 (SP1).[1][2] This action prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions.[1][2] This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound in vitro using a common luciferase-based viral infectivity assay.

Signaling Pathway of HIV-1 Maturation and Inhibition by this compound

The process of HIV-1 maturation is a critical step in the viral life cycle, enabling the virus to become infectious. It is primarily driven by the viral protease, which cleaves the Gag polyprotein at several sites. The final cleavage between the capsid (CA) and spacer peptide 1 (SP1) is essential for the structural rearrangement of the viral core. This compound specifically blocks this terminal cleavage.

Quantitative Data: In Vitro EC50 of this compound

The following table summarizes the reported in vitro EC50 values for this compound against various strains of HIV-1. The potency of the compound can be affected by the presence of specific mutations in the Gag protein and by experimental conditions such as the presence of human serum.

| HIV-1 Strain/Condition | EC50 (nM) | Assay Type | Reference |

| HIV-1 Wild Type (WT) | 1.9 | Not Specified | [3] |

| HIV-1 WT (in presence of human serum) | 10.2 | Not Specified | [3] |

| HIV-1 V370A Mutant | 2.7 | Not Specified | [3] |

| HIV-1 ΔV370 Mutant | 13 | Not Specified | [3] |

Experimental Protocol: Luciferase Reporter Gene Assay for EC50 Determination

This protocol outlines a single-cycle infectivity assay using a luciferase reporter system to measure the antiviral activity of this compound.

Experimental Workflow

Materials and Reagents

-

Cell Line: TZM-bl or HEK293T cells

-

Virus: HIV-1 luciferase reporter virus stock (e.g., NL4-3-Luc)

-

Compound: this compound

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Assay Plates: 96-well, white, flat-bottom tissue culture plates

-

Reagents:

-

DEAE-Dextran

-

Luciferase Assay Reagent (e.g., Bright-Glo™)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Procedure

-

Cell Preparation:

-

Culture TZM-bl or HEK293T cells in complete culture medium.

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a 10-point dilution series.

-

Include a "no drug" (vehicle control) and a "no virus" (cell control) in your experimental setup.

-

-

Infection:

-

Prepare the virus inoculum by diluting the HIV-1 luciferase reporter virus stock in culture medium containing DEAE-Dextran (final concentration of approximately 15 µg/mL is a good starting point, but should be optimized). The amount of virus should be sufficient to yield a strong luciferase signal without causing significant cytotoxicity.

-

Remove the medium from the plated cells and add 50 µL of the appropriate this compound dilution to each well.

-